4-(Piperidin-4-yloxy)pyridin-2(1H)-one
Description
4-(Piperidin-4-yloxy)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted at the 4-position with a piperidin-4-yloxy group. This structure combines the hydrogen-bonding capability of the pyridinone lactam with the conformational flexibility of the piperidine ring, making it a versatile scaffold in medicinal chemistry. The compound has been explored as an intermediate or pharmacophore in drug discovery, particularly for central nervous system (CNS) and metabolic disorders .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-piperidin-4-yloxy-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c13-10-7-9(3-6-12-10)14-8-1-4-11-5-2-8/h3,6-8,11H,1-2,4-5H2,(H,12,13) |
InChI Key |
FJRXJFWYHZJCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=O)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridin-2(1H)-one derivatives are widely studied for their diverse bioactivities. Below, we compare 4-(Piperidin-4-yloxy)pyridin-2(1H)-one with structurally analogous compounds, focusing on substituent effects, pharmacological profiles, and structure-activity relationships (SAR).
Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Key Comparisons
Substituent Position and Bioactivity
- The 4-piperidinyloxy group in the target compound contrasts with 1-(piperazinylphenyl) substitution in SSRIs . Piperazine derivatives often exhibit enhanced CNS penetration due to reduced basicity compared to piperidine, but the piperidinyloxy group may confer unique conformational stability.
- 3-Benzimidazole substitution (IGF-1R inhibitors) highlights the importance of aromatic heterocycles for kinase binding, whereas the piperidinyloxy group may favor GPCR or transporter targets .
Pharmacokinetic Profiles
- Piperazine-containing derivatives (e.g., eIF4A3 inhibitors) face challenges as P-gp substrates, leading to efflux and reduced bioavailability. Modifications to reduce P-gp interaction (e.g., steric shielding) are critical .
- The trifluoromethylpiperidine group in SB02024 improves metabolic stability and target affinity, suggesting fluorinated piperidine analogs of this compound could enhance drug-like properties .
Therapeutic Applications While the target compound lacks explicit activity data, analogs like MCHR1 antagonists (imidazo-pyridine hybrids) and HIV-1 inhibitors (pyridinone-nitro hybrids) demonstrate the scaffold's adaptability to diverse targets . Multi-target agents (e.g., diabetic nephropathy compounds with trifluoromethyl and piperazinyl groups) suggest that hybridizing the piperidinyloxy pyridinone with polar groups could broaden therapeutic scope .
Table 2: Molecular Properties and Substituent Effects
| Property | This compound | 1-(Piperazinylphenyl) Derivatives | 3-Benzimidazole Derivatives |
|---|---|---|---|
| Molecular Weight Range | ~250–300 g/mol | 300–400 g/mol | 350–450 g/mol |
| Hydrogen Bond Acceptors | 3 (pyridinone + ether) | 4–5 (piperazine + amide) | 4–6 (benzimidazole + lactam) |
| LogP (Predicted) | ~1.5–2.5 | ~2.0–3.0 | ~2.5–3.5 |
| Key SAR Insight | Piperidine flexibility balances lipophilicity and solubility | Piperazine enhances solubility but increases P-gp efflux | Benzimidazole enhances kinase binding via π-stacking |
Q & A
Q. What are the common synthetic routes for 4-(Piperidin-4-yloxy)pyridin-2(1H)-one?
Synthesis typically involves condensation reactions between piperidine and pyridinone derivatives. For example:
- Method A : Reacting 4-hydroxypiperidine with a halogenated pyridin-2(1H)-one under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage. This method emphasizes purification via column chromatography .
- Method B : Using catalytic p-toluenesulfonic acid in a one-pot synthesis to enhance reaction efficiency, as seen in analogous pyridinone hybrids .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Base | Solvent | Yield | Key Reference |
|---|---|---|---|---|
| A | NaOH | DCM | 64% | |
| B | p-TsOH | Solvent-free | 48% |
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ether bond formation and piperidine/pyridinone integration (e.g., δ 7.99 ppm for pyridinone protons) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z 319.1 [M + 1]⁺ for related derivatives) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, though limited data exists for this specific compound .
Advanced Research Questions
Q. How can researchers address low solubility in in vitro assays?
Low aqueous solubility is a common challenge. Strategies include:
- Co-solvent Systems : Use DMSO-water gradients (e.g., ≤10% DMSO) to maintain bioactivity while improving solubility .
- Salt Formation : Protonation of the piperidine nitrogen to form hydrochloride salts, enhancing polar interactions .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the pyridinone oxygen to improve bioavailability .
Q. What strategies optimize yield in multi-step syntheses?
- Catalyst Screening : Acidic catalysts like p-toluenesulfonic acid improve condensation efficiency by reducing side reactions .
- Temperature Control : Maintaining 50–60°C during key steps (e.g., Suzuki couplings for aryl substitutions) minimizes decomposition .
- Purification : Gradient elution in flash chromatography (e.g., 0–7.5% MeOH in DCM) enhances separation of polar intermediates .
Q. How can therapeutic potential be evaluated across disease models?
- DPP-4 Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme kinetics studies, as seen in structurally related DPP-4 inhibitors .
- In Vivo Models :
- Glucose Metabolism : Streptozotocin-induced diabetic rodents to assess insulinotropic effects .
- Neuroprotection : Rotarod or Morris water maze tests in neurodegenerative models .
- Combination Therapy Screening : Pair with metformin or GLP-1 analogs to evaluate synergistic effects on glucose regulation .
Q. Table 2: Key Biological Assays
| Assay Type | Model System | Endpoint | Reference |
|---|---|---|---|
| DPP-4 Inhibition | In vitro enzymatic assay | IC₅₀ ≤ 100 nM | |
| Analgesic Activity | Sprague–Dawley rats (hot-plate test) | Latency time increase ≥30% |
Q. How do structural modifications influence activity?
- Piperidine Substituents : Bulky groups (e.g., trifluoromethyl) at the 4-position enhance receptor binding affinity but may reduce solubility .
- Pyridinone Modifications : Introducing electron-withdrawing groups (e.g., nitro) at C-3 improves HIV reverse transcriptase inhibition in analogs .
- Hybrid Derivatives : Coupling with coumarin or chromeno-pyrimidine scaffolds broadens pharmacological profiles (e.g., antimicrobial or anticancer activity) .
Q. What computational tools predict drug-likeness and bioavailability?
- ADMET Prediction : SwissADME or QikProp to assess LogP (optimal 1–3), topological polar surface area (TPSA < 90 Ų), and CYP450 interactions .
- Molecular Docking : AutoDock Vina for simulating binding to targets like DPP-4 or muscarinic receptors, prioritizing derivatives with ΔG ≤ -8 kcal/mol .
Contradictions and Validation
- Toxicity vs. Efficacy : While reports low toxicity in animal models, highlights acute toxicity risks (e.g., LD₅₀ ≤ 500 mg/kg in mice). Researchers must balance dose optimization with rigorous safety profiling .
- Enzymatic Selectivity : Some analogs show off-target effects (e.g., CYP3A4 induction via PXR activation). Counter this by screening against cytochrome panels early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
